molecular formula C9H10BrClFN B13456138 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13456138
M. Wt: 266.54 g/mol
InChI Key: SWIJSBRZEOCEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to the indene ring, along with an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, which is then converted to the amine derivative through a series of reactions. The reaction conditions often involve the use of reagents such as lithium aluminum hydride (LiAlH4) for reduction and hydrochloric acid (HCl) for the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the amine hydrochloride.

    5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine: A closely related compound with similar chemical properties.

Uniqueness

7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-4-6(11)3-5-1-2-8(12)9(5)7;/h3-4,8H,1-2,12H2;1H

InChI Key

SWIJSBRZEOCEGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)F)Br.Cl

Origin of Product

United States

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